molecular formula C16H17N2O5S.Na B092070 Phenoxymethylpenicillin sodium CAS No. 1098-87-9

Phenoxymethylpenicillin sodium

Cat. No. B092070
CAS RN: 1098-87-9
M. Wt: 372.4 g/mol
InChI Key: LFBBSWBQNQXKPF-LQDWTQKMSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Phenoxymethylpenicillin sodium is a type of antibiotic that is commonly used in the treatment of bacterial infections. It belongs to the class of drugs known as penicillins, which are derived from the fungus Penicillium. Phenoxymethylpenicillin sodium is a salt form of penicillin, which is more stable and has better solubility in water.

Scientific Research Applications

1. Enhanced Drug Monitoring

Phenoxymethylpenicillin's effectiveness can be monitored in real-time using minimally invasive microneedle-based β-lactam biosensors. This technology allows for more precise and individualized antibiotic dosing, as demonstrated in a first-in-human evaluation using healthy volunteers (Rawson et al., 2019).

2. Treatment of Lyme Borreliosis

Phenoxymethylpenicillin has been shown to be effective in treating erythema migrans, a symptom of Lyme borreliosis. A study demonstrated that a 3-week course of treatment with phenoxymethylpenicillin is as effective as minocycline in treating erythema migrans and preventing late symptoms of Lyme borreliosis (Breier et al., 2005).

3. Pharmacokinetic Analysis

Exploratory studies have been conducted on the pharmacokinetics of phenoxymethylpenicillin in adults, aiming to support larger dosing studies. These studies involve determining total and unbound phenoxymethylpenicillin serum concentrations to develop a base population pharmacokinetic model (Rawson et al., 2021).

4. Pregnancy Safety Evaluation

Research indicates that oral phenoxymethylpenicillin treatment during pregnancy presents very little, if any, teratogenic risk to the fetus. This was concluded from a large population-based study comparing pregnant women with phenoxymethylpenicillin treatment against controls (Czeizel et al., 2000).

5. Bacterial Inhibition

Phenoxymethylpenicillin has been intercalated into a layered double hydroxide, creating a composite with effective anti-bacterial activity. This composite shows promise as a sustained-release anti-bacterial medication (Li et al., 2006).

6. Metabolic Impact Study

A study on the effects of phenoxymethylpenicillin on the host's metabolic phenotype revealed that it can cause dose- and time-dependent changes in urinary metabolites. This suggests a significant role of gut microbiota in regulating host metabolism and the impact of antibiotics like phenoxymethylpenicillin on these processes (Sun et al., 2013).

properties

CAS RN

1098-87-9

Product Name

Phenoxymethylpenicillin sodium

Molecular Formula

C16H17N2O5S.Na

Molecular Weight

372.4 g/mol

IUPAC Name

sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C16H18N2O5S.Na/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m1./s1

InChI Key

LFBBSWBQNQXKPF-LQDWTQKMSA-M

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Na+]

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Na+]

Other CAS RN

1098-87-9

Related CAS

87-08-1 (Parent)

synonyms

Apocillin
Beromycin
Beromycin, Penicillin
Berromycin, Penicillin
Betapen
Fenoxymethylpenicillin
Pen VK
Penicillin Beromycin
Penicillin Berromycin
Penicillin V
Penicillin V Potassium
Penicillin V Sodium
Penicillin VK
Penicillin, Phenoxymethyl
Phenoxymethyl Penicillin
Phenoxymethylpenicillin
Potassium, Penicillin V
Sodium, Penicillin V
V Cillin K
V Sodium, Penicillin
V-Cillin K
VCillin K
Vegacillin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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